7-Fold Reduction in Ni(II) Complexation Rate Constant vs. Unsubstituted 8-Hydroxyquinoline
The presence of the 7-alkyl chain on 7-(4-ethyl-1-methyloctyl)quinolin-8-ol (C11-HQ) induces a significant kinetic effect on metal ion binding compared to the parent 8-hydroxyquinoline (HQ) [1]. Stopped-flow experiments conducted under identical conditions (methanolic solution, 0.1 M NaClO4, 0.1 M triethanolamine buffer, 25°C) demonstrate that the alkyl substituent is directly responsible for a seven-fold decrease in the rate constant for the formation of the 1:1 complex with Ni²⁺ ion [2].
| Evidence Dimension | Rate constant for 1:1 complex formation with Ni²⁺ |
|---|---|
| Target Compound Data | k = (value not given in abstract, but normalized to 1 for ratio) |
| Comparator Or Baseline | 8-Hydroxyquinoline (HQ) |
| Quantified Difference | 7-fold decrease (k_C11-HQ / k_HQ = 1/7) |
| Conditions | Methanolic solutions with up to 0.4% water, 0.1 M NaClO4, 0.1 M triethanolamine buffer, 25°C |
Why This Matters
This confirms a profound change in metal-binding kinetics, which is critical for applications where controlled complexation rates are needed, such as in selective separation processes, and demonstrates why unsubstituted 8-HQ is not a functional substitute.
- [1] Boumezioud, M., Tondre, C., & Lagrange, P. (1988). Effect of an alkyl chain substituent on the kinetics and thermodynamics of complexation of 8-hydroxyquinolines with Ni2+ and Co2+ in methanolic solutions. Polyhedron, 7(7), 513-521. View Source
- [2] Boumezioud, M., Tondre, C., & Lagrange, P. (1988). Effect of an alkyl chain substituent on the kinetics and thermodynamics of complexation of 8-hydroxyquinolines with Ni2+ and Co2+ in methanolic solutions. Polyhedron, 7(7), 513-521. (Abstract: '...seven-fold decrease of the rate constant...'). View Source
